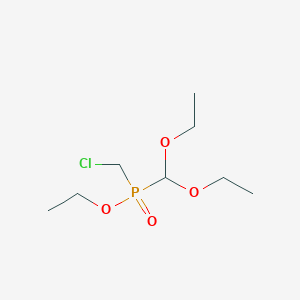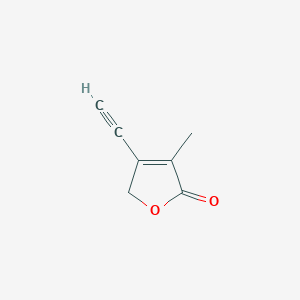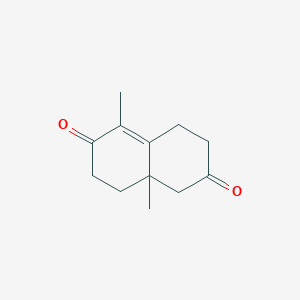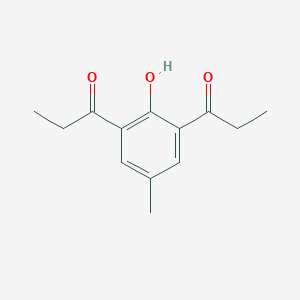
Phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester: is a chemical compound with the molecular formula C6H14ClO3P It is an ester derivative of phosphinic acid, characterized by the presence of chloromethyl and diethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester typically involves the reaction of phosphinic acid derivatives with chloromethyl and diethoxymethyl reagents. One common method includes the use of anilinium hypophosphite and aromatic electrophiles in the presence of a palladium catalyst . Another approach involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with various electrophiles .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and corresponding alcohol.
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using strong acids like hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products:
Hydrolysis: Phosphinic acid and ethanol.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its role in the development of metalloprotease inhibitors and other therapeutic agents.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester involves its ability to form stable carbon-phosphorus bonds. This compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its molecular targets include enzymes and proteins that interact with phosphorus-containing compounds .
Comparison with Similar Compounds
Phosphonic acid derivatives: Similar in structure but contain a P=O bond instead of P-C bond.
Phosphonates: Differ in the presence of alkyl or aryl groups attached to the phosphorus atom.
Properties
CAS No. |
106007-81-2 |
|---|---|
Molecular Formula |
C8H18ClO4P |
Molecular Weight |
244.65 g/mol |
IUPAC Name |
1-[[chloromethyl(ethoxy)phosphoryl]-ethoxymethoxy]ethane |
InChI |
InChI=1S/C8H18ClO4P/c1-4-11-8(12-5-2)14(10,7-9)13-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
AWOWBYAAOJIPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)P(=O)(CCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)


![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)



![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)

![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
